molecular formula C23H23ClN4O2 B11274091 N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11274091
M. Wt: 422.9 g/mol
InChI Key: XHZKENADDHMQCL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine ring, and a substituted phenyl group, making it structurally unique and potentially useful in multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Substitution on the Phenyl Ring: The 5-chloro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately and then coupled with the piperidine ring through nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves forming the carboxamide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate their functions and mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the phenyl or pyrimidine rings.

    Other piperidine derivatives: Compounds like piperidine-4-carboxamide derivatives with different aromatic or heterocyclic groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c1-30-21-8-7-18(24)13-20(21)27-23(29)17-9-11-28(12-10-17)22-14-19(25-15-26-22)16-5-3-2-4-6-16/h2-8,13-15,17H,9-12H2,1H3,(H,27,29)

InChI Key

XHZKENADDHMQCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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